molecular formula C13H14N2OS B5229029 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5229029
M. Wt: 246.33 g/mol
InChI Key: GAGZJXNTFGZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs and therapies. This compound is a member of the quinoline family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and display antibacterial activity. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various disease models. However, its synthesis can be complex and time-consuming, which can limit its use in large-scale experiments.

Future Directions

1. Further studies are needed to elucidate the exact mechanism of action of 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.
2. The compound's potential as a lead compound for the development of new drugs and therapies should be explored further.
3. Studies should be conducted to investigate the compound's effects on different cell types and disease models.
4. The synthesis of 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile should be optimized to improve its efficiency and yield.
5. The compound's pharmacokinetics and toxicity should be studied in detail to assess its safety and efficacy in vivo.
In conclusion, 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a promising compound with a range of potential applications in the field of medicinal chemistry. Its diverse range of biological activities and potential as a lead compound for drug development make it an exciting area of research for future studies.

Synthesis Methods

The synthesis of 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be achieved through a multi-step process. The first step involves the synthesis of 2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, which is then converted into the desired compound through a series of reactions involving thionation and cyanoethylation.

Scientific Research Applications

2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

properties

IUPAC Name

2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(16)8-17-13-11(7-14)6-10-4-2-3-5-12(10)15-13/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZJXNTFGZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=C(C=C2CCCCC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopropylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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